molecular formula C14H19NO3 B1487146 benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate CAS No. 2142656-96-8

benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate

Cat. No.: B1487146
CAS No.: 2142656-96-8
M. Wt: 249.3 g/mol
InChI Key: LLHLJRWTIYSXOR-UHFFFAOYSA-N
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Description

benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group, a hydroxyethyl group, and a carbamic acid benzyl ester moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-9-8-15(10-12-6-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHLJRWTIYSXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CCO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of cyclopropylmethylamine with 2-hydroxyethyl isocyanate to form the intermediate cyclopropylmethyl-(2-hydroxyethyl)-carbamate. This intermediate is then reacted with benzyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester moiety can be reduced to the corresponding alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl ester group.

Major Products Formed

    Oxidation: Formation of cyclopropylmethyl-(2-oxoethyl)-carbamic acid benzyl ester.

    Reduction: Formation of cyclopropylmethyl-(2-hydroxyethyl)-carbinol.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The hydroxyethyl group can form hydrogen bonds, while the cyclopropylmethyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethyl-(2-hydroxyethyl)-carbamic acid methyl ester
  • Cyclopropylmethyl-(2-hydroxyethyl)-carbamic acid ethyl ester
  • Cyclopropylmethyl-(2-hydroxyethyl)-carbamic acid propyl ester

Uniqueness

benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate stands out due to its benzyl ester moiety, which imparts unique chemical properties and reactivity. This makes it more versatile for certain applications compared to its methyl, ethyl, and propyl ester counterparts .

Biological Activity

Benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a carbamate derivative, characterized by the following chemical structure:

  • Molecular Formula : C12H17NO3
  • Molecular Weight : 225.27 g/mol

The presence of the cyclopropylmethyl and hydroxyethyl groups contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that benzyl derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective antibacterial and antifungal activities. A study highlighted that benzyl bromide derivatives demonstrated strong antibacterial properties against various strains, suggesting a potential mechanism involving the inhibition of bacterial growth through disruption of cell membrane integrity .

Anticonvulsant and Analgesic Effects

Benzyl derivatives have also been explored for their anticonvulsant properties. In particular, primary amino acid derivatives with a benzyl group have been shown to possess potent anticonvulsant effects in animal models, outperforming traditional medications like phenobarbital . The structure-activity relationship (SAR) studies indicate that modifications at the benzyl position can enhance or diminish these effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Benzyl Group : Electron-withdrawing groups tend to enhance activity, while electron-donating groups may reduce it.
  • Cyclopropylmethyl Group : This moiety may contribute to the lipophilicity and overall bioavailability of the compound.

Table 1 summarizes key findings from SAR studies related to similar benzyl derivatives:

Compound TypeActivity TypeKey Findings
N-benzyl 2-amino acetamidesAnticonvulsantED50 values lower than phenobarbital
Salinomycin N-benzyl amidesAnticancerPotent against drug-resistant cancer cell lines
Benzyl bromide derivativesAntimicrobialStrong activity against MRSA and other pathogens

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Anticancer Activity : A series of salinomycin N-benzyl amides were synthesized and tested against human cancer cell lines. The most active derivatives showed significant antiproliferative effects, particularly against drug-resistant strains .
  • Anticonvulsant Studies : In a study assessing various benzyl-substituted amino acids, compounds exhibited significant anticonvulsant activity in maximal electroshock seizure models, suggesting that structural modifications can lead to enhanced therapeutic profiles .
  • Antimicrobial Efficacy : Research on N-benzyl amides revealed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that these compounds could serve as promising leads in antibiotic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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